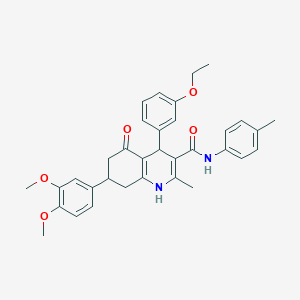

7-(3,4-二甲氧基苯基)-4-(3-乙氧基苯基)-2-甲基-N-(4-甲基苯基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉甲酰胺

描述

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step chemical reactions, starting from simpler aromatic compounds. For instance, Mizuno et al. (2006) describe the synthesis of related quinoline metabolites through efficient routes, indicating the potential methodologies that could be applied to synthesize the compound [M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006]. Techniques such as Friedel–Crafts reaction, Krohnke reaction, and cyclization play crucial roles in constructing the quinoline core and introducing various functional groups.

Molecular Structure Analysis

The structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, with additional substituents enhancing the molecule's complexity. X-ray diffraction studies, as demonstrated by Shishkina et al. (2018), provide insights into the molecular and crystal structure, revealing the arrangement of atoms and the spatial conformation of similar compounds [S. Shishkina, I. Levandovskiy, I. Ukrainets, L. Sidorenko, L. A. Grinevich, I. Yanchuk, 2018].

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions, depending on the functional groups present. The presence of methoxy and ethoxy groups can influence the reactivity, directing the introduction of new substituents or transformation of existing ones. For example, the work by Yermolayev et al. (2008) on N1-substituted quinolinecarboxamides highlights the reactivity of similar compounds in forming new chemical bonds [S. A. Yermolayev, N. Gorobets, E. Lukinova, O. Shishkin, S. Shishkina, S. Desenko, 2008].

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, solubility, and crystalline form, can be deduced from its molecular structure and the functional groups present. Studies on similar compounds, like the one by Patil et al. (2011), which investigated the physical properties of polyamides containing quinoxaline moiety, can provide a basis for understanding the physical characteristics of the compound [Vidyadhar B. Patil, M. Sayyed, P. Mahanwar, P. Wadgaonkar, N. Maldar, 2011].

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the quinoline core and the substituents attached to it. Research on quinoline derivatives, such as the study by Takano et al. (2003), which explored the synthesis and properties of quinoxalinecarboxylic acids, can shed light on the reactivity and potential chemical applications of the compound [Y. Takano, F. Shiga, Jun Asano, N. Ando, H. Uchiki, Tsuyosi Anraku, 2003].

科学研究应用

合成和细胞毒活性

一个研究领域集中于苯并[b][1,6]萘啶的甲酰胺衍生物的合成,该衍生物已显示出针对鼠白血病、肺癌和人类白血病细胞系的有效细胞毒活性。这些衍生物,包括具有与查询化合物相似的结构基序的化合物,由于其生长抑制特性而被研究其在癌症治疗中的潜力,其中一些对各种癌细胞系的 IC(50) 值低于 10 nM (Deady 等人,2003)。

疾病改善抗风湿药 (DMARD)

另一项研究涉及与 4-(3,4-二甲氧基苯基)-6,7-二甲氧基-2-(1,2,4-三唑-1-基甲基)喹啉-3-羧酸乙酯(TAK-603)相关的代谢物的合成和药理学评估,TAK-603 是一种作为新型 DMARD 正在进行临床评估的化合物。这些研究旨在确认代谢物的结构并探索其抗炎作用,突出了相关化合物在治疗风湿病中的潜力 (Baba 等人,1998)。

材料科学和聚合物研究

材料科学领域的研究探索了含有喹喔啉部分的聚酰胺的合成,其应用范围从高性能材料到由于其优异的热稳定性和在极性非质子溶剂中的溶解性。这些研究提供了对具有增强物理特性和在各个行业中具有潜在应用的新材料的设计和开发的见解 (Patil 等人,2011)。

属性

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N2O5/c1-6-41-26-9-7-8-23(16-26)32-31(34(38)36-25-13-10-20(2)11-14-25)21(3)35-27-17-24(18-28(37)33(27)32)22-12-15-29(39-4)30(19-22)40-5/h7-16,19,24,32,35H,6,17-18H2,1-5H3,(H,36,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPYAZCYSYBJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)